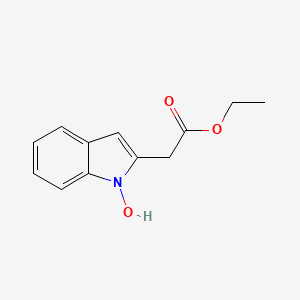
Ethyl (1-hydroxy-1H-indol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-hydroxy-1H-indol-2-yl)acetate is a chemical compound belonging to the indole family, which is known for its significant presence in natural products and pharmaceuticals. Indole derivatives are widely recognized for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-hydroxy-1H-indol-2-yl)acetate typically involves the esterification of 2-(1H-indol-3-yl)acetic acid with ethanol in the presence of a catalytic amount of sulfuric acid . This reaction proceeds under reflux conditions to yield the desired ester. Another method involves the intramolecular Wittig reaction of 2-[(ω-alkoxycarbonylacyl)amino]benzyltriphenylphosphonium salts, which produces the compound with a 78% yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl (1-hydroxy-1H-indol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl (1-hydroxy-1H-indol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (1-hydroxy-1H-indol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Ethyl 2-(1H-indol-3-yl)acetate
- Ethyl 2-(1H-indol-2-yl)acetate
- Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
Comparison: Ethyl (1-hydroxy-1H-indol-2-yl)acetate is unique due to the presence of the hydroxy group at the 1-position of the indole ring, which can significantly influence its reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substitution patterns .
Properties
CAS No. |
61417-38-7 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxyindol-2-yl)acetate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(14)8-10-7-9-5-3-4-6-11(9)13(10)15/h3-7,15H,2,8H2,1H3 |
InChI Key |
MPQOOPGHIUZPLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC=CC=C2N1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















